molecular formula C13H19N3O3 B2834815 4-[2-(1H-pyrazol-1-yl)propanamido]cyclohexane-1-carboxylic acid CAS No. 2137421-06-6

4-[2-(1H-pyrazol-1-yl)propanamido]cyclohexane-1-carboxylic acid

Cat. No.: B2834815
CAS No.: 2137421-06-6
M. Wt: 265.313
InChI Key: MJMGYAVEDVEHLG-JQTAXMAWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2-(1H-Pyrazol-1-yl)propanamido]cyclohexane-1-carboxylic acid ( 1178436-08-2) is a synthetic organic compound with a molecular formula of C13H19N3O3 and a molecular weight of 265.31 g/mol . This chemical entity features a molecular scaffold that integrates a pyrazole ring, a propanamide linker, and a cyclohexane-carboxylic acid group. The presence of the pyrazole moiety is of significant interest in medicinal chemistry, as this heterocyclic ring is a privileged structure in drug discovery and is found in compounds with a wide spectrum of pharmacological activities . Pyrazole-containing analogs have been extensively researched for their potential in developing cytotoxic, cytoprotective, anti-inflammatory, and antinociceptive agents . Furthermore, recent scientific literature highlights the application of pyrazole-based compounds as potent and selective inhibitors of metalloproteinases, such as meprin α and β, which are emerging targets in areas like cancer, fibrotic diseases, and Alzheimer's disease . The specific structural configuration of this compound, which combines the pyrazole ring with a carboxylic acid functional group, suggests it may serve as a valuable building block or intermediate in organic synthesis. It is also a candidate for biochemical screening and structure-activity relationship (SAR) studies aimed at developing new chemical probes or therapeutic leads, particularly for targeting metalloenzymes or modulating inflammatory pathways. This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

4-(2-pyrazol-1-ylpropanoylamino)cyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3/c1-9(16-8-2-7-14-16)12(17)15-11-5-3-10(4-6-11)13(18)19/h2,7-11H,3-6H2,1H3,(H,15,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJMGYAVEDVEHLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1CCC(CC1)C(=O)O)N2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(1H-pyrazol-1-yl)propanamido]cyclohexane-1-carboxylic acid typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Amidation Reaction: The pyrazole derivative is then reacted with 2-bromopropanoic acid to form the 2-(1H-pyrazol-1-yl)propanamide intermediate.

    Cyclohexane Carboxylation: The final step involves the amidation of cyclohexane-1-carboxylic acid with the 2-(1H-pyrazol-1-yl)propanamide intermediate under dehydrating conditions, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it into an alcohol or aldehyde.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl₂) for converting carboxylic acids to acyl chlorides, followed by nucleophiles like amines or alcohols.

Major Products

    Oxidation: Oxidized pyrazole derivatives.

    Reduction: Alcohols or aldehydes derived from the carboxylic acid group.

    Substitution: Various amides, esters, or other substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-[2-(1H-pyrazol-1-yl)propanamido]cyclohexane-1-carboxylic acid serves as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it useful in the development of new materials and catalysts.

Biology

Biologically, this compound can be used in the study of enzyme interactions and as a ligand in receptor binding studies. Its structural features make it a candidate for probing biological pathways and mechanisms.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific enzymes or receptors, particularly those involved in inflammatory or metabolic pathways.

Industry

Industrially, the compound can be used in the synthesis of polymers and other materials with specific properties. Its ability to undergo various chemical reactions makes it a versatile intermediate in the production of high-performance materials.

Mechanism of Action

The mechanism of action of 4-[2-(1H-pyrazol-1-yl)propanamido]cyclohexane-1-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, while the carboxylic acid and amide groups can form electrostatic and hydrogen bonds with target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with two structurally related molecules: 1-(5-chloro-2,3-dihydro-1-benzofuran-7-yl)ethan-1-amine hydrochloride (EN300-716338) and 3-cyclohexylindeno[3,2-c]pyrazol-4-hydrazone (CAS 946386-88-5). Key differences in molecular architecture, functional groups, and properties are highlighted.

Structural and Functional Group Analysis

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups
4-[2-(1H-Pyrazol-1-yl)propanamido]cyclohexane-1-carboxylic acid C₁₃H₁₉N₃O₃ 265.31 Carboxylic acid, pyrazole, amide, cyclohexane
1-(5-Chloro-2,3-dihydro-1-benzofuran-7-yl)ethan-1-amine hydrochloride C₉H₁₀ClNO·HCl 212.06 (base) + 36.46 (HCl) Benzofuran, primary amine (hydrochloride salt)
3-Cyclohexylindeno[3,2-c]pyrazol-4-hydrazone C₁₆H₁₈N₄ 266.35 Indenopyrazole, hydrazone, cyclohexane
  • Core Backbone: The target compound employs a cyclohexane ring, while the benzofuran derivative uses a fused oxygen-containing heterocycle, and the hydrazone features an indenopyrazole scaffold .
  • Functional Groups : The carboxylic acid group in the target compound distinguishes it from the amine hydrochloride and hydrazone derivatives, which instead prioritize basic (amine) or nitrogen-rich (hydrazone) functionalities.

Physicochemical Properties

  • Polarity : The carboxylic acid group enhances water solubility compared to the hydrophobic benzofuran and hydrazone analogs.
  • Synthetic Accessibility : The target compound’s amide linkage suggests straightforward solid-phase synthesis routes, whereas the hydrazone derivative may require specialized conditions for hydrazone bond formation .

Biological Activity

4-[2-(1H-pyrazol-1-yl)propanamido]cyclohexane-1-carboxylic acid, also known by its CAS number 1178436-08-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H19N3O3
  • Molecular Weight : 265.31 g/mol
  • CAS Number : 1178436-08-2
  • Purity : Minimum 95%

The biological activity of 4-[2-(1H-pyrazol-1-yl)propanamido]cyclohexane-1-carboxylic acid is primarily attributed to its interaction with specific molecular targets in the body. Research indicates that compounds with similar pyrazole structures often exhibit inhibitory effects on various kinases, particularly those involved in inflammatory pathways.

Inhibition of IRAK4

One significant area of research is the inhibition of Interleukin-1 receptor-associated kinase 4 (IRAK4), a critical enzyme in the signaling pathways of inflammatory responses. Selective inhibitors of IRAK4 have been developed, showcasing that modifications in the pyrazole structure can enhance potency and selectivity against this target. For instance, a study demonstrated that N-(1H-pyrazol-4-yl)carboxamides could effectively inhibit IRAK4 activity, suggesting a potential therapeutic application for inflammatory diseases .

Biological Activities

The compound has been evaluated for several biological activities:

Anti-inflammatory Activity

Preliminary studies suggest that 4-[2-(1H-pyrazol-1-yl)propanamido]cyclohexane-1-carboxylic acid may possess anti-inflammatory properties. This is supported by its structural similarity to other known anti-inflammatory agents that target kinase pathways.

Anticancer Potential

Research has indicated that compounds containing pyrazole moieties can induce apoptosis in cancer cell lines. For example, derivatives similar to this compound have shown effectiveness in prostate and kidney cancer models by increasing reactive oxygen species (ROS) levels and activating caspases involved in programmed cell death .

Case Studies and Research Findings

Several studies have investigated the biological effects of related compounds:

StudyFindings
Study 1Identified IRAK4 inhibitors with high potency through structural modifications .
Study 2Demonstrated anticancer activity in prostate cancer cell lines with increased apoptosis markers .
Study 3Evaluated pharmacokinetic properties indicating good membrane permeability for similar pyrazole derivatives .

Q & A

Q. What are the optimal synthetic routes for 4-[2-(1H-pyrazol-1-yl)propanamido]cyclohexane-1-carboxylic acid, and how do reaction parameters affect yield and purity?

Methodological Answer: The synthesis typically involves coupling the pyrazole moiety to the cyclohexane-carboxylic acid scaffold. Key steps include:

  • Amide Bond Formation : Use coupling reagents like Oxyma (5 eq.) in DCM/DMF mixtures to activate the carboxylic acid group for nucleophilic attack by the pyrazole-amine derivative .
  • Reaction Optimization : Temperature (0–25°C) and solvent polarity significantly influence yield. For example, polar aprotic solvents (DMF) enhance solubility of intermediates, while lower temperatures reduce side reactions .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC ensures >95% purity. Monitor by TLC (Rf ~0.3 in 3:7 ethyl acetate/hexane) .

Q. How is the compound characterized using spectroscopic and crystallographic techniques?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity. Key signals include the pyrazole NH proton (δ 8.2–8.5 ppm) and cyclohexane carboxylate carbonyl (δ 170–175 ppm) .
  • X-ray Crystallography : Resolve stereochemistry and confirm the cyclohexane ring conformation. For example, a related pyrazole-carboxylic acid derivative showed a chair conformation with axial carboxylate .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ m/z calculated: 306.12; observed: 306.10) .

Advanced Research Questions

Q. What strategies are recommended for analyzing discrepancies in reported bioactivity data across studies?

Methodological Answer:

  • Assay Standardization : Compare protocols for cell lines (e.g., HEK293 vs. HeLa), incubation times, and solvent controls (DMSO concentration ≤0.1%) .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to aggregated IC50 data, adjusting for variables like pH (7.4 vs. 6.5 in tumor models) .
  • Orthogonal Validation : Use SPR (surface plasmon resonance) to confirm binding affinity discrepancies observed in fluorescence-based assays .

Q. How can computational methods predict the compound’s interaction with biological targets such as kinases?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina with crystal structures of target kinases (e.g., PDB 3POZ). Focus on hydrogen bonding between the carboxylate and kinase hinge region (e.g., Glu91 in JAK2) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze RMSD (<2 Å indicates stable binding) .
  • QSAR Modeling : Corporate Hammett constants (σ) of substituents on the pyrazole ring to predict bioactivity trends .

Q. What methodological considerations are critical when designing in vitro assays for pharmacokinetic profiling?

Methodological Answer:

  • Solubility Testing : Use shake-flask method in PBS (pH 7.4) and simulated gastric fluid (pH 1.2). Add co-solvents (≤5% PEG-400) if solubility <50 µM .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS. Calculate t1/2 using first-order kinetics .
  • Plasma Protein Binding : Employ equilibrium dialysis (37°C, 4 h) to quantify unbound fraction. Adjust dosing regimens if >95% bound .

Q. How can researchers investigate the compound’s potential as a modulator of inflammatory pathways?

Methodological Answer:

  • Cytokine Profiling : Use ELISA to measure TNF-α, IL-6, and IL-1β in LPS-stimulated macrophages. Compare inhibition (%) to dexamethasone controls .
  • NF-κB Translocation Assay : Transfect RAW264.7 cells with p65-GFP and quantify nuclear translocation via confocal microscopy .
  • In Vivo Validation : Administer 10 mg/kg (oral) in a murine collagen-induced arthritis model. Monitor paw swelling and synovial IL-17A levels .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s solubility in aqueous vs. lipid-based formulations?

Methodological Answer:

  • pH-Dependent Solubility : Measure solubility across pH 1–10 using potentiometric titration. A related cyclohexane-carboxylic acid derivative showed a 10-fold increase at pH >8 due to deprotonation .
  • Lipid Compatibility : Test in PEG-400/TPGS mixtures. Use DSC (differential scanning calorimetry) to detect amorphous vs. crystalline phase transitions .
  • In Silico Prediction : Apply Hansen solubility parameters (δD, δP, δH) in COSMO-RS to rank solvents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.